alpha-L-glucopyranose

Vue d'ensemble

Description

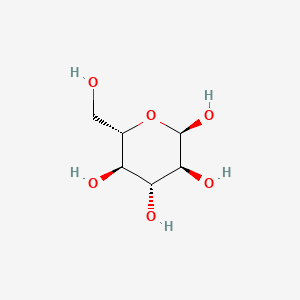

Alpha-L-glucose is a L-glucopyranose with an alpha-configuration at the anomeric position. It is an enantiomer of an alpha-D-glucose.

Activité Biologique

Alpha-L-glucopyranose is a six-membered cyclic form of L-glucose, a monosaccharide that plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, interactions with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, with the hydroxyl group at the anomeric carbon (C-1) positioned trans to the CH2OH group at C-5. This configuration influences its biological interactions and properties significantly. The compound is primarily studied for its distinct behavior compared to D-sugars, leading to potential novel applications in biomedicine.

Metabolic Pathways

This compound serves as an essential energy source in biological systems. It is metabolized through glycolysis and other metabolic pathways, contributing to cellular respiration and energy production. Its role as a building block for polysaccharides such as cellulose and starch underscores its importance in energy storage and structural functions in plants and microorganisms.

Enzymatic Interactions

Research indicates that this compound can be utilized to study the substrate specificity of glycosyltransferases—enzymes responsible for attaching sugars to other molecules. By comparing the enzymatic activities of L- and D-sugars, scientists can gain insights into the mechanisms of these enzymes, which are crucial for numerous biochemical processes.

Therapeutic Applications

The unique properties of this compound have led to investigations into its potential therapeutic applications:

- Biocompatible Polymers : Researchers are exploring L-sugars for developing new biocompatible materials that can be used in drug delivery systems and functional hydrogels.

- Antidiabetic Potential : Studies have shown that certain derivatives of glucopyranose exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests that this compound or its derivatives could be developed as antidiabetic agents .

Study on Glycosyltransferases

In a study examining the role of this compound in glycosyltransferase activity, researchers found that L-sugars exhibited different binding affinities compared to their D-counterparts. This difference was attributed to the distinct spatial orientation of hydroxyl groups, which influenced enzyme-substrate interactions. The results indicated that this compound could serve as a valuable tool for probing enzyme mechanisms and substrate specificity.

Antidiabetic Research

A series of studies focused on synthesizing chalcone-1H-1,2,3-triazole hybrid compounds demonstrated significant α-glucosidase inhibitory activity. Compounds derived from this compound showed promising results, with some exhibiting IC50 values comparable to known inhibitors like quercetin. These findings highlight the potential of L-sugar derivatives in developing effective antidiabetic therapies .

Comparative Analysis with Other Monosaccharides

To understand the unique biological activity of this compound, it is helpful to compare it with other monosaccharides:

| Monosaccharide | Structure | Biological Role | Unique Properties |

|---|---|---|---|

| Alpha-D-glucopyranose | D-form | Energy source; structural polysaccharides | Common sugar; widely metabolized |

| This compound | L-form | Potential energy source; building block for polysaccharides | Distinct enzymatic interactions; potential therapeutic applications |

Applications De Recherche Scientifique

Structural Characteristics

Alpha-L-glucopyranose is a six-membered cyclic form of L-glucose, characterized by its specific stereochemistry. The hydroxyl group at the anomeric carbon (C-1) is oriented trans to the CH2OH group at C-5, defining its alpha configuration. This structural feature plays a crucial role in its biological interactions and applications.

Biochemical Studies

This compound serves as a model for studying carbohydrate chemistry, particularly:

- Stereochemistry : Its unique configuration allows researchers to explore the differences between L- and D-sugars in biochemical processes.

- Glycosyltransferase Activity : It can be used to investigate the substrate specificity of glycosyltransferases, which are enzymes that attach sugars to other molecules. This research can reveal insights into enzyme mechanisms and substrate interactions.

Cancer Research

Recent studies have indicated that L-sugars, including this compound, may have distinct metabolic pathways in cancer cells. Research shows that cancerous cells can utilize non-canonical substrates like L-glucose for energy, leading to innovative approaches in cancer diagnostics and treatment . For instance:

- Fluorescent Tracers : By combining fluorophores with L-glucose, researchers developed fluorescence-emitting tracers that can be used to visualize and characterize malignant tumor cells .

Material Science

The unique properties of this compound have potential applications in material science:

- Biocompatible Polymers : Researchers are investigating the use of L-sugars in designing polymers that are compatible with biological systems.

- Drug Delivery Systems : Its biocompatibility makes it a candidate for developing novel drug delivery mechanisms.

Comparative Analysis with Other Sugars

This compound shares similarities with other monosaccharides but exhibits distinct properties that make it valuable for specific research applications. Below is a comparative table highlighting key differences between this compound and its D-counterpart:

| Property | This compound | Alpha-D-Glucopyranose |

|---|---|---|

| Configuration | Alpha | Alpha |

| Biological Metabolism | Limited uptake in humans; potential in cancer cells | Widely metabolized for energy |

| Enzymatic Interactions | Unique substrate for glycosyltransferases | Common substrate for various enzymes |

| Applications | Cancer research, biocompatible materials | Energy source, food industry |

Case Study 1: Cancer Cell Metabolism

A study demonstrated that this compound could be utilized by certain cancer cells as an energy source. This finding opens avenues for exploring alternative metabolic pathways in cancer treatment .

Case Study 2: Synthesis of Biocompatible Materials

Research on synthesizing polymers using this compound has shown promising results in creating materials suitable for medical applications, such as scaffolds for tissue engineering.

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-MDMQIMBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316421 | |

| Record name | α-L-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-66-0 | |

| Record name | α-L-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-L-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGO3M3VI6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.